molecular formula C6H2BrClN2O4 B1342817 5-Bromo-2-chloro-1,3-dinitrobenzene CAS No. 51796-82-8

5-Bromo-2-chloro-1,3-dinitrobenzene

Cat. No.: B1342817
CAS No.: 51796-82-8
M. Wt: 281.45 g/mol
InChI Key: GWQNTICVTKSXRW-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1,3-dinitrobenzene: is an aromatic compound with the molecular formula C₆H₂BrClN₂O₄ and a molecular weight of 281.45 g/mol . This compound is characterized by the presence of bromine, chlorine, and two nitro groups attached to a benzene ring. It is typically a light yellow to brown solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene typically involves the nitration of 5-Bromo-2-chlorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures . The reaction conditions must be carefully monitored to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-1,3-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-2-chloro-1,3-dinitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1,3-dinitrobenzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro groups increase the compound’s reactivity by stabilizing the transition states during chemical reactions. This stabilization facilitates the formation of intermediates such as arenium ions in electrophilic aromatic substitution and Meisenheimer complexes in nucleophilic aromatic substitution .

Comparison with Similar Compounds

  • 2-Chloro-1,3-dinitrobenzene
  • 5-Bromo-1,3-dinitrobenzene
  • 2,4-Dinitrochlorobenzene

Comparison: 5-Bromo-2-chloro-1,3-dinitrobenzene is unique due to the presence of both bromine and chlorine atoms along with two nitro groups. This combination of substituents imparts distinct chemical reactivity and properties compared to similar compounds. For instance, the presence of bromine and chlorine atoms allows for selective substitution reactions that are not possible with compounds having only one type of halogen .

Properties

IUPAC Name

5-bromo-2-chloro-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQNTICVTKSXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612332
Record name 5-Bromo-2-chloro-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51796-82-8
Record name 5-Bromo-2-chloro-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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